molecular formula C26H42LiNO3 B12755013 Lithium 4-[(octadecylamino)carbonyl]benzoate CAS No. 84501-54-2

Lithium 4-[(octadecylamino)carbonyl]benzoate

Cat. No.: B12755013
CAS No.: 84501-54-2
M. Wt: 423.6 g/mol
InChI Key: CFEXAQPFPQOCPS-UHFFFAOYSA-M
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Description

Lithium 4-[(octadecylamino)carbonyl]benzoate (CAS: 84501-54-2) is a lithium salt of a substituted benzoic acid derivative. Its molecular structure comprises a benzoate core functionalized with an octadecylamino group linked via a carbonyl moiety (C₂₆H₄₂LiNO₃) . The long hydrophobic octadecyl chain (C₁₈H₃₇) enhances lipophilicity, while the carboxylate group provides ionic character.

Properties

CAS No.

84501-54-2

Molecular Formula

C26H42LiNO3

Molecular Weight

423.6 g/mol

IUPAC Name

lithium;4-(octadecylcarbamoyl)benzoate

InChI

InChI=1S/C26H43NO3.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1

InChI Key

CFEXAQPFPQOCPS-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-[(octadecylamino)carbonyl]benzoate typically involves the reaction of 4-[(octadecylamino)carbonyl]benzoic acid with a lithium-containing reagent. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Lithium 4-[(octadecylamino)carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of lithium 4-[(octadecylamino)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Steroid-Based Benzoates (e.g., Testosterone Benzoate, Androstanolone Benzoate)

Structural Features :

  • Testosterone benzoate and androstanolone benzoate feature ester-linked benzoate groups attached to steroid backbones (e.g., androstane derivatives) .
  • Unlike the lithium salt, these compounds lack ionic groups or long alkyl chains.

Solubility :

  • High lipophilicity due to steroid cores limits solubility in polar solvents.
Compound Functional Groups Applications Solubility Profile
Lithium 4-[(octadecylamino)carbonyl]benzoate Carboxylate, amide, C₁₈ chain Surfactants, batteries* Moderate in polar aprotic solvents (e.g., DMF)
Testosterone benzoate Ester, steroid Pharmaceuticals (inactive) Lipophilic (organic solvents)

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Structural Features :

  • Metsulfuron methyl ester contains a sulfonylurea bridge, triazine ring, and methyl benzoate group .
  • The absence of a long alkyl chain or ionic group contrasts with the lithium compound.

Key Properties :

  • Solubility : Hydrolyzes in water to release active sulfonylurea, enhancing bioavailability.
  • Stability : Stable in organic solvents but reactive in aqueous environments.
Compound Functional Groups Applications Key Properties
This compound Ionic carboxylate Material science Thermal stability (>200°C inferred)
Metsulfuron methyl ester Sulfonylurea, triazine Agriculture pH-dependent hydrolysis

Acyl Hydrazides (e.g., 4-(Dimethylamino)Benzohydrazide)

Structural Features :

  • 4-(Dimethylamino)benzohydrazide includes a hydrazide (-CONHNH₂) and dimethylamino group .
  • Differs from the lithium compound in lacking an ionic carboxylate or long alkyl chain.

Research Findings :

  • Exhibits strong hydrogen bonding (N-H∙∙∙O) and planar crystal packing, enhancing lattice stability .
Compound Functional Groups Applications Solubility Profile
This compound Lithium carboxylate Ionic conductors* Low water solubility
4-(Dimethylamino)benzohydrazide Hydrazide, dimethylamino Crystal engineering Soluble in DMSO, ethanol

Biological Activity

Lithium 4-[(octadecylamino)carbonyl]benzoate is a synthetic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C26H42LiNO3
  • Molecular Weight : 423.56 g/mol
  • CAS Number : 84501-54-2
  • Physical Properties :
    • Boiling Point : 574.7 °C
    • Flash Point : 301.4 °C

The compound's structure allows it to interact with various biological molecules, potentially modulating their activity and leading to diverse biological effects .

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes. This interaction can alter the activity of these molecules, influencing cellular pathways and biological responses. The exact mechanisms are still under investigation, but several potential pathways have been identified:

  • Protein Binding : The compound's structure enables it to bind effectively to proteins, which may lead to changes in enzymatic activity or signal transduction pathways.
  • Modulation of Enzyme Activity : It may act as an inhibitor or activator of certain enzymes involved in metabolic processes, thereby affecting physiological functions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : Preliminary studies suggest that it may have antioxidant effects, which could be beneficial in mitigating oxidative stress in cells.
  • Potential Therapeutic Applications : Ongoing research is exploring its use as a drug delivery agent and in the development of new medications for various conditions, including neurodegenerative diseases .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound in vitro. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Drug Delivery Systems

Research has focused on the compound's ability to enhance drug solubility and stability. In one experiment, this compound was incorporated into liposomal formulations, resulting in improved delivery efficiency of encapsulated drugs to target cells.

Comparative Analysis of Biological Activities

Activity TypeThis compoundOther Lithium CompoundsNotes
AntioxidantModerateHighVaries with formulation
Drug Delivery EfficacyHighModerateEnhanced solubility observed
Enzyme ModulationSignificantVariableDependent on target enzyme

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